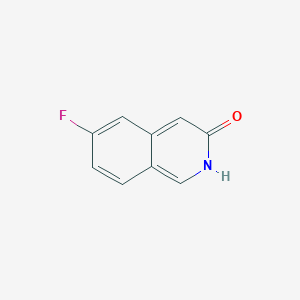

6-Fluoroisoquinolin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIWWELBMIJQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CNC(=O)C=C2C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70615761 | |

| Record name | 6-Fluoroisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51463-15-1 | |

| Record name | 6-Fluoro-3(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51463-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoroisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthetic Pathways of 6-Fluoroisoquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details plausible synthetic routes for the preparation of 6-Fluoroisoquinolin-3-ol, a fluorinated isoquinoline derivative of interest in medicinal chemistry and drug development. Due to the absence of a directly published synthesis for this specific molecule, this document outlines two primary proposed pathways based on established and reliable organic chemistry reactions: the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction. Each pathway is presented with detailed, step-by-step experimental protocols adapted from analogous syntheses of related compounds. Quantitative data, where available from literature on similar substrates, is summarized in tables to facilitate comparison. Furthermore, logical diagrams for the proposed synthetic workflows are provided in the DOT language for clear visualization.

Pathway 1: Bischler-Napieralski Route

This pathway commences with the synthesis of a suitable N-phenethylacetamide precursor from 4-fluorophenethylamine, followed by an intramolecular cyclization to form a dihydroisoquinoline intermediate. Subsequent oxidation and hydroxylation would yield the target compound.

Step 1: Synthesis of N-(4-fluorophenethyl)acetamide

The initial step involves the acylation of 4-fluorophenethylamine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base.

Experimental Protocol:

To a solution of 4-fluorophenethylamine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, a base like triethylamine or pyridine (1.2 equivalents) is added. The mixture is cooled to 0 °C. Acetyl chloride (1.1 equivalents) is then added dropwise while maintaining the temperature at 0 °C. The reaction is stirred for 2-4 hours at room temperature. Upon completion, the reaction mixture is washed with water, a mild acid (e.g., 1M HCl), and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield N-(4-fluorophenethyl)acetamide.

| Reagent/Parameter | Quantity/Value |

| 4-fluorophenethylamine | 1 equivalent |

| Acetyl chloride | 1.1 equivalents |

| Triethylamine | 1.2 equivalents |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C to room temp. |

| Reaction Time | 2-4 hours |

| Typical Yield | >90% (estimated) |

Step 2: Bischler-Napieralski Cyclization to 6-Fluoro-3,4-dihydroisoquinoline

The synthesized N-(4-fluorophenethyl)acetamide undergoes an intramolecular cyclization reaction using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[1][2][3]

Experimental Protocol:

N-(4-fluorophenethyl)acetamide (1 equivalent) is dissolved in a solvent such as toluene or acetonitrile. Phosphorus oxychloride (3-5 equivalents) is added, and the mixture is heated to reflux (80-110 °C) for 2-6 hours.[1] The reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled and carefully poured onto crushed ice. The aqueous solution is then basified with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide) to a pH of 9-10. The product is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 6-fluoro-3,4-dihydroisoquinoline.

| Reagent/Parameter | Quantity/Value |

| N-(4-fluorophenethyl)acetamide | 1 equivalent |

| Phosphorus oxychloride | 3-5 equivalents |

| Solvent | Toluene |

| Reaction Temperature | 80-110 °C |

| Reaction Time | 2-6 hours |

| Typical Yield | 60-80% (estimated for analogous reactions) |

Step 3: Oxidation to 6-Fluoroisoquinoline

The resulting 6-fluoro-3,4-dihydroisoquinoline is then aromatized to 6-fluoroisoquinoline. This can be achieved through catalytic dehydrogenation using a catalyst like palladium on carbon (Pd/C) in a high-boiling solvent.

Experimental Protocol:

6-Fluoro-3,4-dihydroisoquinoline (1 equivalent) is dissolved in a high-boiling solvent such as xylene or decalin. 10% Palladium on carbon (0.1 equivalents) is added to the solution. The mixture is heated to reflux for 12-24 hours. The reaction mixture is then cooled to room temperature and filtered through a pad of celite to remove the catalyst. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 6-fluoroisoquinoline.

| Reagent/Parameter | Quantity/Value |

| 6-Fluoro-3,4-dihydroisoquinoline | 1 equivalent |

| 10% Palladium on carbon | 0.1 equivalents |

| Solvent | Xylene |

| Reaction Temperature | Reflux |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-90% (estimated) |

Step 4: Hydroxylation to this compound

The final step involves the introduction of a hydroxyl group at the 3-position of 6-fluoroisoquinoline. This is a challenging transformation. A potential method involves the oxidation of the isoquinoline to an N-oxide, followed by rearrangement. A more direct approach, if feasible, would be a regioselective C-H oxidation. Given the lack of a specific protocol, a proposed method is adapted from general isoquinoline oxidation chemistry.

Proposed Experimental Protocol:

6-Fluoroisoquinoline (1 equivalent) is dissolved in a mixture of acetic acid and hydrogen peroxide (30% aqueous solution). The reaction mixture is heated at 60-80 °C for several hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the excess peroxide is quenched by the addition of a reducing agent like sodium sulfite. The mixture is then neutralized with a base, and the product is extracted with an organic solvent. The organic extracts are dried and concentrated. The crude product is then purified by column chromatography to yield this compound.

| Reagent/Parameter | Quantity/Value |

| 6-Fluoroisoquinoline | 1 equivalent |

| Acetic Acid | Solvent |

| Hydrogen Peroxide (30%) | 2-3 equivalents |

| Reaction Temperature | 60-80 °C |

| Reaction Time | 4-8 hours |

| Typical Yield | Variable (highly dependent on substrate) |

digraph "Bischler-Napieralski_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];A[label="4-Fluorophenethylamine"]; B[label="N-(4-fluorophenethyl)acetamide"]; C [label="6-Fluoro-3,4-dihydroisoquinoline"]; D [label="6-Fluoroisoquinoline"]; E [label="this compound"];

A -> B[label="Acetyl chloride,\nEt3N, DCM"]; B -> C [label="POCl3, Toluene,\nreflux"]; C -> D [label="10% Pd/C, Xylene,\nreflux"]; D -> E [label="H2O2, Acetic Acid,\nheat"]; }

Pathway 2: Pomeranz-Fritsch Route

This alternative pathway utilizes a 4-fluorobenzaldehyde derivative and an aminoacetaldehyde acetal to construct the isoquinoline core directly.[4][5][6][7]

Step 1: Synthesis of N-(4-Fluorobenzylidene)-2,2-diethoxyethanamine

This step involves the condensation of 4-fluorobenzaldehyde with aminoacetaldehyde diethyl acetal to form the corresponding Schiff base.

Experimental Protocol:

4-Fluorobenzaldehyde (1 equivalent) and aminoacetaldehyde diethyl acetal (1 equivalent) are dissolved in a solvent such as toluene or ethanol. A catalytic amount of a dehydrating agent, like a few drops of acetic acid or a small amount of anhydrous magnesium sulfate, is added. The mixture is stirred at room temperature or gently heated for 4-8 hours. The reaction is often driven to completion by the removal of water, for example, by using a Dean-Stark apparatus if heating in toluene. After the reaction is complete, the solvent is removed under reduced pressure to yield the crude N-(4-fluorobenzylidene)-2,2-diethoxyethanamine, which is often used in the next step without further purification.

| Reagent/Parameter | Quantity/Value |

| 4-Fluorobenzaldehyde | 1 equivalent |

| Aminoacetaldehyde diethyl acetal | 1 equivalent |

| Solvent | Toluene |

| Catalyst | Acetic acid (catalytic) |

| Reaction Temperature | Room temp. to reflux |

| Reaction Time | 4-8 hours |

| Typical Yield | >90% (estimated) |

Step 2: Pomeranz-Fritsch Cyclization to 6-Fluoroisoquinoline

The Schiff base intermediate undergoes an acid-catalyzed cyclization to form the isoquinoline ring.[4][5]

Experimental Protocol:

The crude N-(4-fluorobenzylidene)-2,2-diethoxyethanamine (1 equivalent) is added slowly to a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at a low temperature (0-10 °C). The mixture is then stirred at room temperature or gently heated (e.g., to 50-70 °C) for several hours until the cyclization is complete as indicated by TLC. The reaction mixture is then carefully poured onto ice and neutralized with a base (e.g., aqueous ammonia or sodium hydroxide). The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude 6-fluoroisoquinoline is then purified by column chromatography.

| Reagent/Parameter | Quantity/Value |

| N-(4-Fluorobenzylidene)-2,2-diethoxyethanamine | 1 equivalent |

| Acid Catalyst | Concentrated H₂SO₄ |

| Reaction Temperature | 0-70 °C |

| Reaction Time | 2-12 hours |

| Typical Yield | 40-70% (estimated for analogous reactions) |

Step 3: Hydroxylation to this compound

This final step is identical to Step 4 in the Bischler-Napieralski pathway, involving the hydroxylation of the pre-formed 6-fluoroisoquinoline.

References

- 1. grokipedia.com [grokipedia.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 5. chemistry-reaction.com [chemistry-reaction.com]

- 6. organicreactions.org [organicreactions.org]

- 7. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

In-depth Technical Guide: The Mechanism of Action of 6-Fluoroisoquinolin-3-ol

An Examination of a Novel Bioactive Compound

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide serves to provide a comprehensive overview of the mechanism of action for the compound 6-Fluoroisoquinolin-3-ol. However, a thorough review of publicly available scientific literature and bioactivity databases reveals a significant gap in the understanding of this specific molecule. At present, there is no detailed information regarding its specific cellular targets, the signaling pathways it modulates, or quantitative data on its bioactivity.

While research into the broader family of isoquinoline derivatives is extensive, data on this compound is not available. This document outlines the general biological activities of the isoquinoline scaffold to provide a contextual framework and highlights the current knowledge deficit regarding this particular fluorinated derivative.

Introduction to Isoquinoline Derivatives

The isoquinoline scaffold is a prominent heterocyclic aromatic organic compound, consisting of a benzene ring fused to a pyridine ring. This structural motif is the core of many naturally occurring alkaloids and synthetic compounds that exhibit a wide range of biological activities.[1][2][3] Derivatives of isoquinoline have been successfully developed into therapeutic agents for various diseases, including cancer, microbial infections, and inflammatory conditions.[1][3][4]

The diverse pharmacological effects of isoquinoline-based compounds are attributed to their ability to interact with a multitude of biological targets.[1][2] These interactions can lead to the modulation of critical cellular processes.

Potential, yet Unconfirmed, Mechanisms of Action for Isoquinoline Scaffolds

Based on the known activities of other isoquinoline derivatives, several potential mechanisms of action could be hypothesized for this compound, although none have been experimentally validated for this specific compound.

Enzyme Inhibition

A common mechanism of action for heterocyclic compounds is the inhibition of enzyme activity. For instance, various quinoline-based compounds have been shown to inhibit enzymes that interact with DNA, such as DNA methyltransferases.[1] It is plausible that this compound could exhibit inhibitory activity against a range of enzymes, but this requires experimental verification.

Modulation of Signaling Pathways

Many bioactive isoquinoline derivatives exert their effects by modulating key cellular signaling pathways.[1] Pathways frequently implicated in the mechanism of action of isoquinolines include:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for regulating cell growth, proliferation, and survival.[1]

-

MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.

-

JAK/STAT Signaling Pathway: This pathway plays a critical role in the immune response and inflammation.

A hypothetical signaling pathway for a generic isoquinoline derivative is depicted below. It is important to emphasize that this is a generalized representation and has not been confirmed for this compound.

Caption: Hypothetical signaling pathway for an isoquinoline derivative.

Current Data and Experimental Protocols: A Void in the Literature

A critical component of a technical guide is the presentation of quantitative data and detailed experimental protocols. Unfortunately, for this compound, this information is entirely absent from the current scientific literature.

Quantitative Data

No published studies provide quantitative metrics of the bioactivity of this compound. Data such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are essential for understanding the potency and efficacy of a compound, are not available.

Experimental Protocols

Without primary research articles detailing the investigation of this compound, it is impossible to provide the methodologies for key experiments. A standard workflow for characterizing the mechanism of action of a novel compound would typically involve the steps outlined in the diagram below.

Caption: Standard experimental workflow for mechanism of action studies.

Conclusion and Future Directions

While the isoquinoline scaffold holds significant promise in drug discovery, the specific compound this compound remains uncharacterized in the scientific literature. There is a clear need for foundational research to determine its biological activity and mechanism of action. Future studies should focus on:

-

Initial Bioactivity Screening: To identify any potential therapeutic areas where this compound may be effective.

-

Target Identification Studies: To pinpoint the molecular targets of this compound.

-

In Vitro and Cellular Assays: To validate its mechanism of action and elucidate the signaling pathways it modulates.

Until such studies are conducted and their results published, a detailed technical guide on the mechanism of action of this compound cannot be comprehensively compiled. The information presented here, based on the broader family of isoquinoline derivatives, should be considered as a theoretical framework for guiding future research.

References

6-Fluoroisoquinolin-3-ol: An Undiscovered Moiety in Publicly Available Research

A comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of specific information regarding the discovery, synthesis, and biological activity of 6-Fluoroisoquinolin-3-ol. This suggests that the compound may be a novel entity that has not yet been described in published research, or it may be referenced by a different nomenclature not readily identifiable through standard chemical searches.

While direct data on this compound is unavailable, this guide will provide an in-depth overview of the broader classes of compounds to which it belongs: fluorinated isoquinolines and isoquinolin-3-ols. This exploration will offer insights into the potential synthetic strategies, historical context, and likely biological significance of this yet-to-be-documented molecule, serving as a valuable resource for researchers and drug development professionals interested in this chemical space.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline core is a heterocyclic aromatic organic compound, consisting of a benzene ring fused to a pyridine ring.[1] This structural motif is the backbone of many naturally occurring alkaloids, such as papaverine and berberine, and is a well-established "privileged scaffold" in drug discovery.[2][3] Isoquinoline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antihypertensive properties.[2][4][5][6]

The synthesis of the isoquinoline ring system has a rich history, with several named reactions developed for its construction. Key historical methods include:

-

Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-phenylethylamine to a 3,4-dihydroisoquinoline, which can then be aromatized.[5][7]

-

Pictet-Spengler Reaction: This method produces tetrahydroisoquinolines from the reaction of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[5]

-

Pomeranz-Fritsch Reaction: This synthesis directly yields isoquinolines from the reaction of a benzaldehyde and an aminoacetoaldehyde diethyl acetal in the presence of acid.[1]

Modern synthetic methods have expanded upon these classical reactions, often employing transition metal catalysis to achieve more efficient and diverse isoquinoline synthesis.[8][9]

The Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties. Fluorine's high electronegativity and small size can significantly impact a molecule's:

-

Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the drug's half-life.

-

Binding Affinity: The strong carbon-fluorine bond can lead to favorable interactions with biological targets.

-

Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

The synthesis of fluorinated heterocycles, including fluorinated isoquinolines, has become an active area of research.[8][10] Various methods have been developed for the introduction of fluorine atoms onto the isoquinoline scaffold, contributing to the development of novel therapeutic agents.[8] For instance, the PET imaging agent [(18)F]-MK-6240, used for the quantification of neurofibrillary tangles in Alzheimer's disease, contains a 6-fluoro-isoquinoline moiety, highlighting the importance of this structural feature in modern drug development.[11]

Isoquinolin-3-ols: A Subclass with Therapeutic Potential

Isoquinolin-3-ols are a subclass of isoquinolines characterized by a hydroxyl group at the 3-position. Research has indicated that this scaffold is of interest for its potential biological activities. One novel synthesis of 1-substituted-isoquinolin-3-ols involves the reaction of phenacetyl chlorides with alkyl or aryl thiocyanates in the presence of a Friedel-Crafts catalyst.[12] While specific biological activities for a wide range of isoquinolin-3-ols are not extensively detailed in the provided results, the general importance of the isoquinoline core suggests that this subclass warrants further investigation.

Putative Synthesis of this compound

Based on the general principles of isoquinoline synthesis, a hypothetical retrosynthetic analysis for this compound can be proposed. The synthesis would likely involve the construction of a suitably substituted benzene ring followed by the formation of the fused pyridine ring.

Below is a conceptual workflow for the synthesis of a fluorinated isoquinoline, which could be adapted for this compound.

Conceptual synthetic workflow for this compound.

Conclusion and Future Directions

The absence of "this compound" in the current scientific literature presents an opportunity for novel research. The synthesis and characterization of this compound, followed by the evaluation of its biological activities, could lead to the discovery of new therapeutic agents. Given the established importance of both the fluorinated isoquinoline and isoquinolin-3-ol scaffolds, this compound represents a promising, yet unexplored, area of medicinal chemistry. Future research in this area would be of significant interest to the scientific and drug development communities.

References

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 6. Biologically active isoquinoline alkaloids covering 2014-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Isoquinoline synthesis [organic-chemistry.org]

- 10. [PDF] Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress | Semantic Scholar [semanticscholar.org]

- 11. Discovery of 6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel synthesis of isoquinolin-3-ols - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Biological Landscape of Fluoro-isoquinoline Derivatives: A Proxy for 6-Fluoroisoquinolin-3-ol

Disclaimer: A comprehensive review of the scientific literature reveals a significant lack of specific research on 6-Fluoroisoquinolin-3-ol. The available data is insufficient to construct a detailed technical guide on this specific compound. However, extensive research exists for the structurally analogous class of fluoroquinolone and fluoro-isoquinoline derivatives, which have emerged as promising therapeutic agents. This guide will therefore focus on the biological activity of these related compounds as a well-documented proxy, providing researchers with relevant quantitative data, experimental protocols, and mechanistic insights.

Executive Summary: Isoquinoline alkaloids and their synthetic derivatives are a cornerstone of medicinal chemistry, with a history of producing revolutionary drugs.[1] The introduction of a fluorine atom into the isoquinoline scaffold can significantly enhance biological activity. While data on this compound is absent, its structural analogs, particularly fluoroquinolones and other substituted isoquinolines, exhibit a broad spectrum of activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2][3] The primary mechanisms of action often involve the inhibition of critical cellular processes such as DNA replication and cell division, leading to therapeutic effects.[4] This technical guide provides an in-depth overview of the quantitative biological data, detailed experimental protocols for their evaluation, and a visual representation of their mechanistic pathways, drawing from the literature on these analogous compounds.

Quantitative Biological Data

The biological activity of fluoro-isoquinoline and fluoroquinolone derivatives has been quantified against various cell lines and pathogens. The data, presented as IC₅₀ (50% Inhibitory Concentration) and MIC (Minimum Inhibitory Concentration) values, are summarized below.

Table 1: Anticancer Activity of 3-Arylisoquinoline Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 7 (azepane-substituted) | HuH7 (Liver Cancer) | 1.93 | [5] |

| Compound 7 (azepane-substituted) | LM9 (Liver Cancer) | 2.10 | [5] |

| Etoposide (Positive Control) | - | Stronger than Compound 7 for Topoisomerase I | [5] |

Table 2: Antimicrobial Activity of Fluoroquinolone Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Norfloxacin | Staphylococcus aureus MTCC 96 | - | [6] |

| Hexanoic acid-based fatty amide carboxylated quinolone derivative (8a) | Staphylococcus aureus MTCC 96 | 3.9 | [6] |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (7) | Staphylococcus aureus | 4.1 | [7] |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (7) | Escherichia coli | 1.0 | [7] |

Table 3: Enzyme Inhibition by Isoquinoline Derivatives

| Compound | Enzyme | IC₅₀ (µM) | Reference |

| IQ3b (2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one) | cAMP phosphodiesterase | 11 ± 5 | [8] |

| AQ11 (3-(1-piperazinyl)-1H-pyrimido[1,2-a]quinolin-1-one) | cAMP phosphodiesterase | 43 ± 8 | [8] |

| Compound 4g (benzothiazole-isoquinoline derivative) | Monoamine Oxidase B (MAO-B) | 14.80 ± 5.45 | [9] |

Experimental Protocols

This section details the key methodologies used to evaluate the biological activity of fluoro-isoquinoline and related derivatives.

1. In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This assay is used to determine the growth inhibitory effect of compounds on cancer cell lines.

-

Cell Plating: Cancer cells (e.g., MCF-7, DU145, A549) are seeded into 96-well plates and allowed to attach overnight.[6][10]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[10]

-

Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C. The supernatant is then discarded, and the plates are washed with water and air-dried.[10]

-

Staining: Sulforhodamine B (SRB) solution is added to each well and incubated for 10 minutes at room temperature.[10]

-

Washing: Unbound dye is removed by washing with 1% acetic acid.[10]

-

Quantification: The bound stain is solubilized with a Tris base solution, and the absorbance is read on a plate reader at approximately 515 nm. The GI₅₀ (50% Growth Inhibition) is then calculated.[10]

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

-

Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium to a specific density (e.g., 0.5 McFarland standard).

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

3. Topoisomerase II Inhibition Assay

This assay assesses the ability of a compound to inhibit the enzymatic activity of Topoisomerase II, a key target for many anticancer drugs.

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, human Topoisomerase II, and the test compound at various concentrations in an assay buffer.

-

Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes) to allow for the enzyme to act on the DNA.

-

Termination of Reaction: The reaction is stopped by the addition of a stop buffer/loading dye containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

-

Visualization and Analysis: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of Topoisomerase II is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Signaling Pathways and Mechanisms of Action

1. Inhibition of Bacterial DNA Synthesis

Fluoroquinolone derivatives are potent inhibitors of bacterial DNA synthesis, targeting two essential type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV.[4] This dual-targeting mechanism contributes to their broad-spectrum bactericidal activity.

Caption: Mechanism of antibacterial action of fluoroquinolones.

2. Induction of Apoptosis in Cancer Cells via Topoisomerase Inhibition

In cancer therapy, certain isoquinoline derivatives act as Topoisomerase inhibitors, leading to DNA damage and subsequent programmed cell death (apoptosis).

Caption: Apoptosis induction by Topoisomerase inhibition.

3. General Workflow for Synthesis of Isoquinoline Derivatives

The synthesis of isoquinoline derivatives often follows established chemical pathways, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, followed by further modifications to introduce desired functional groups.

References

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 6-Fluoroisoquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Fluoroisoquinolin-3-ol is a heterocyclic compound of interest in medicinal chemistry and drug development due to its substituted isoquinoline scaffold. The isoquinoline core is a key structural motif in numerous biologically active molecules. The incorporation of a fluorine atom and a hydroxyl group can significantly influence the compound's physicochemical properties, including its metabolic stability, binding affinity, and overall pharmacological profile. Accurate spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and quality control of this compound in any research and development pipeline.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic values for this compound. These predictions are derived from the analysis of analogous molecular structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 11.0 | br s | 1H | OH |

| ~8.0 - 8.2 | d | 1H | Ar-H (H4) |

| ~7.6 - 7.8 | dd | 1H | Ar-H (H5) |

| ~7.3 - 7.5 | dd | 1H | Ar-H (H7) |

| ~7.1 - 7.3 | d | 1H | Ar-H (H8) |

| ~6.8 - 7.0 | s | 1H | Ar-H (H1) |

Solvent: DMSO-d₆; Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 (d) | C-F (C6) |

| ~155 - 160 | C-OH (C3) |

| ~140 - 145 | Ar-C (C4a) |

| ~135 - 140 | Ar-C (C8a) |

| ~125 - 130 (d) | Ar-CH (C5) |

| ~120 - 125 (d) | Ar-CH (C7) |

| ~115 - 120 | Ar-CH (C8) |

| ~110 - 115 | Ar-CH (C4) |

| ~100 - 105 | Ar-CH (C1) |

Solvent: DMSO-d₆.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion Type | Notes |

| ~163.04 | [M]⁺ | Molecular ion peak. The exact mass will depend on the ionization method used. |

| ~135.04 | [M - CO]⁺ | A common fragmentation pattern for phenolic compounds is the loss of carbon monoxide. |

| ~108.03 | [M - CO - HCN]⁺ | Subsequent loss of hydrogen cyanide from the isoquinoline ring structure. |

Ionization Method: Electron Ionization (EI).

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 3500 | Broad, Strong | O-H stretch (hydroxyl group) |

| ~3000 - 3100 | Medium | Aromatic C-H stretch |

| ~1620 - 1650 | Medium | C=N stretch (isoquinoline ring) |

| ~1500 - 1600 | Strong | Aromatic C=C stretch |

| ~1200 - 1300 | Strong | C-O stretch (hydroxyl group) |

| ~1100 - 1200 | Strong | C-F stretch |

| ~800 - 900 | Strong | Aromatic C-H bend |

Sample Preparation: KBr pellet or ATR.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio (typically 1024 or more scans).

-

Reference the chemical shifts to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile (approximately 1 mg/mL).

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

EI Method:

-

Introduce the sample via a direct insertion probe or a gas chromatograph inlet.

-

Use a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a mass range of 50-500 m/z.

-

-

ESI Method:

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Operate the source in positive ion mode.

-

Optimize source parameters such as capillary voltage and cone voltage to achieve stable ion generation.

-

Acquire the mass spectrum over a mass range of 50-500 m/z.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

An In-depth Technical Guide on the Potential Biological Activity of 6-Fluoroisoquinolin-3-ol

Disclaimer: Direct experimental data on the biological activity of 6-Fluoroisoquinolin-3-ol is not currently available in the public domain. This technical guide provides a comprehensive overview of the potential biological activities of this compound based on the well-documented activities of structurally related isoquinoline and fluoroquinolone analogs. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals to guide future investigations into this compound.

Executive Summary

The isoquinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability and binding affinity for biological targets.[4][5] Consequently, this compound is a compound of considerable interest for its potential therapeutic applications. Based on the activities of its analogs, this compound is hypothesized to exhibit a range of biological effects, most notably anticancer, kinase inhibitory, and topoisomerase inhibitory activities. This guide summarizes the potential mechanisms of action, quantitative data from related compounds, and detailed experimental protocols to facilitate the exploration of this compound's therapeutic potential.

Potential Anticancer Activity

Isoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[3][6][7] Substitution at the 3-position of the isoquinoline ring, as in this compound, has been associated with enhanced anticancer effects.[2]

1.1. Potential Mechanisms of Action

-

Topoisomerase Inhibition: Many isoquinoline derivatives function as topoisomerase I and/or II inhibitors.[8][9] These enzymes are crucial for DNA replication and repair, and their inhibition leads to DNA damage and apoptosis in cancer cells. The 3-arylisoquinoline scaffold is a common feature of non-camptothecin topoisomerase I inhibitors.[8] It is plausible that this compound could act as a topoisomerase poison.

-

Kinase Inhibition: Several isoquinoline analogs are known to inhibit protein kinases that are critical for cancer cell proliferation and survival.[10][11][12] Key kinase signaling pathways that are often targeted by isoquinoline derivatives include the PI3K/Akt/mTOR and MAPK/ERK pathways.[6][13]

-

Induction of Apoptosis: Isoquinoline alkaloids have been shown to induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways.[7][13] This is often a downstream effect of topoisomerase or kinase inhibition.

1.2. Quantitative Data from Structurally Related Compounds

The following table summarizes the anticancer activity of various isoquinoline derivatives against different cancer cell lines, providing a benchmark for the potential potency of this compound.

| Compound Class | Specific Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Isoquinoline-tethered Quinazoline | Derivative 14g | SKBR3 (Breast Cancer) | Not explicitly stated, but showed 12-fold better selectivity for HER2 over EGFR than lapatinib. | [10] |

| 3-Arylisoquinoline | Various substituted derivatives | Multiple human tumor cell lines | Showed a broad antitumor spectrum. | [14] |

| Indenoisoquinoline | Fluorine-substituted derivatives | NCI-60 cell line panel | Maintained potent Top1 poisoning activity. | [15] |

| Isoquinoline Alkaloid | 9-demethylmucroniferanine A | MGC-803 (Gastric Cancer) | 5.1 µM | [16] |

| Isoquinoline Alkaloid | 9-demethylmucroniferanine A | HGC-27 (Gastric Cancer) | 7.6 µM | [16] |

Potential Signaling Pathways

Based on the mechanisms of action of related compounds, this compound could potentially modulate key signaling pathways involved in cancer progression.

2.1. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[6] Isoquinoline alkaloids like berberine have been shown to exert their effects through the activation of this pathway.[13]

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

2.2. Topoisomerase Inhibition Leading to Apoptosis

The inhibition of topoisomerases by small molecules can stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and the initiation of apoptosis.

Caption: Proposed mechanism of topoisomerase inhibition by this compound.

Experimental Protocols

To investigate the biological activity of this compound, a series of in vitro assays can be employed. The following are detailed protocols for key experiments.

3.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

3.2. Topoisomerase I DNA Relaxation Assay

This assay determines the inhibitory effect of a compound on the catalytic activity of topoisomerase I.

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and various concentrations of this compound in a reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analysis: Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form.

3.3. Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, cleaved caspase-3).

-

Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the changes in protein expression levels.

Proposed Experimental Workflow

A logical workflow for the initial biological evaluation of this compound is proposed below.

Caption: A streamlined workflow for the biological evaluation of this compound.

Conclusion

While direct experimental evidence is lacking, the structural features of this compound, combined with the extensive research on related isoquinoline and fluoroquinolone derivatives, strongly suggest its potential as a biologically active compound, particularly in the realm of oncology. The proposed mechanisms of action, including topoisomerase and kinase inhibition, provide a solid foundation for future research. The experimental protocols and workflow outlined in this guide offer a practical framework for elucidating the true therapeutic potential of this promising molecule. Further investigation is warranted to confirm these hypotheses and to explore the full spectrum of its biological activities.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Arylisoquinolines as novel topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of new 3-arylisoquinolinamines: effect on topoisomerase I inhibition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines [mdpi.com]

- 12. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitory Effects of Isoquinoline Alkaloid Berberine on Ischemia-Induced Apoptosis via Activation of Phosphoinositide 3-Kinase/Protein Kinase B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of potent indenoisoquinoline topoisomerase I poisons lacking the 3-nitro toxicophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

In-depth Technical Guide: Potential Therapeutic Targets of 6-Fluoroisoquinolin-3-ol

The search results did yield information on broader, related classes of compounds, such as isoquinoline alkaloids and fluoroquinolones. These classes of molecules are known to possess a wide range of biological activities and have been investigated for various therapeutic applications.

General Biological Activities of Related Compound Classes:

-

Isoquinoline Alkaloids: This diverse group of naturally occurring compounds has been the source of numerous pharmaceuticals. Their biological activities are vast and include antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects. The specific therapeutic target of an isoquinoline alkaloid is highly dependent on its unique chemical structure.[1][2][3]

-

Fluoroquinolones: This class of synthetic antibiotics primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This inhibition leads to bacterial cell death. Some fluoroquinolone derivatives have also been investigated for their potential anticancer activities.[4][5]

While 6-Fluoroisoquinolin-3-ol belongs to the broader family of isoquinolines and contains a fluorine substituent, a feature sometimes found in fluoroquinolones, it is crucial to note that its specific biological activity cannot be extrapolated from these general classes. The precise arrangement of atoms and functional groups in a molecule dictates its interaction with biological targets.

At present, there is no publicly available scientific data to generate an in-depth technical guide on the therapeutic targets of this compound as requested. The absence of information prevents the creation of data tables summarizing quantitative data, detailed experimental protocols, and visualizations of signaling pathways. Further research and publication in peer-reviewed scientific journals are necessary to elucidate the potential therapeutic applications of this specific compound. Researchers and drug development professionals interested in this molecule would need to conduct foundational in vitro and in vivo studies to determine its biological effects and identify its molecular targets.

References

In-Depth Technical Guide to 6-Fluoroisoquinolin-3-ol Derivatives and Analogs for Drug Discovery Professionals

Disclaimer: Direct research and quantitative data specifically on 6-Fluoroisoquinolin-3-ol derivatives are limited in publicly available literature. This guide provides a comprehensive overview of closely related fluorinated isoquinoline and isoquinolone analogs, serving as a valuable proxy for researchers, scientists, and drug development professionals. The synthesis strategies, biological activities, and experimental protocols detailed herein are based on structurally similar compounds and are intended to provide a strong foundation for the exploration of this compound derivatives.

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] The introduction of a fluorine atom into this scaffold can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and target binding affinity.[3] This technical guide focuses on the synthesis, biological evaluation, and mechanistic insights of this compound analogs, providing a critical resource for the design and development of novel therapeutics.

Synthesis of Fluorinated Isoquinoline Analogs

The synthesis of fluorinated isoquinolines can be achieved through various methodologies, ranging from classical ring-closing reactions to modern transition-metal-catalyzed cross-couplings and cycloadditions.[4] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Strategies:

-

Bischler-Napieralski Reaction: This classical method involves the cyclization of a fluorinated β-phenylethylamine derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to yield a 3,4-dihydroisoquinoline, which can be further oxidized to the isoquinoline.[5]

-

Pomeranz-Fritsch Reaction: This approach utilizes the acid-catalyzed cyclization of a Schiff base derived from a fluorinated benzaldehyde and an aminoacetal to form the isoquinoline ring.[4]

-

Transition-Metal-Catalyzed Annulation: Modern methods employing rhodium(III) or other transition metals can catalyze the [4+2] annulation of benzamides with alkynes to construct functionalized isoquinolone derivatives.[6]

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions, such as the potassium fluoride-mediated synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles.[4][7]

A generalized workflow for the synthesis of fluorinated isoquinoline derivatives is presented below.

Caption: A generalized workflow for the synthesis of fluorinated isoquinolines.

Biological Activities and Quantitative Data

Fluorinated isoquinoline derivatives have demonstrated significant potential across various therapeutic areas, including oncology and virology. The introduction of fluorine can enhance potency and selectivity.

Anticancer Activity

Several fluorinated isoquinoline analogs exhibit potent cytotoxic effects against a range of cancer cell lines. For instance, a thiosemicarbazone derivative of 6-fluoroisoquinoline has shown remarkable potency.[8]

| Compound ID | Structure | Cancer Cell Line | IC₅₀ (nM) | Reference |

| 1 | 2-((6-fluoroisoquinolin-1-yl)methylene)-N,N-dimethylhydrazinecarbothioamide | Pancreatic, Lung, Prostate, Leukemia | 1 - 200 | [8] |

The anticancer effects of isoquinoline alkaloids are often attributed to their ability to induce cell cycle arrest, apoptosis, and autophagy.[9] Mechanisms can include binding to microtubules, interaction with polynucleic acids, and inhibition of key enzymes like topoisomerases.[8][9]

Antiviral Activity

Isoquinolone derivatives have been identified as a promising class of antiviral agents, particularly against influenza viruses.[10][11] Structure-activity relationship (SAR) studies have been crucial in optimizing their antiviral potency while minimizing cytotoxicity.[11][12]

| Compound ID | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Reference |

| 21 (An isoquinolone derivative) | Influenza A (PR8, HK), Influenza B (Lee) | 9.9 - 18.5 | >300 | [10][11][12] |

The mode of action for some of these antiviral compounds has been identified as the inhibition of viral polymerase activity.[10][11][12]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the synthesis and evaluation of novel compounds.

General Procedure for Synthesis of 3-Substituted Isoquinoline Derivatives

A common method for introducing substituents at the 3-position of the isoquinoline ring is the Goldberg-Ullmann-type coupling reaction.[13]

Materials:

-

3-Bromoisoquinoline

-

Appropriate amide or lactam

-

Copper(I) iodide (CuI)

-

N,N'-dimethylethylenediamine (DMEDA)

-

Potassium carbonate (K₂CO₃)

-

n-Butanol

Procedure:

-

To a stirring solution of 3-bromoisoquinoline (0.5 mmol) in n-butanol (2-3 mL), add the appropriate lactam or amide (0.5–2.5 mmol), potassium carbonate (1.5 mmol), copper(I) iodide (0.05 mmol), and N,N'-dimethylethylenediamine (0.15 mmol).[13]

-

Heat the mixture in an oil bath at 90–100 °C for 3–80 hours.[13]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[13]

-

After completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Antiviral Activity Assay (Influenza Virus)

This protocol describes a method to determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of a test compound.[10][11]

Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

Procedure:

-

Cytotoxicity Assay (CC₅₀):

-

Seed MDCK cells in 96-well plates and incubate overnight.

-

Treat the cells with serial dilutions of the test compound for 48-72 hours.

-

Determine cell viability using a standard method such as the MTT or MTS assay.

-

Calculate the CC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.[11]

-

-

Antiviral Assay (EC₅₀):

-

Seed MDCK cells in 96-well plates and incubate overnight.

-

Infect the cells with an influenza virus strain (e.g., A/Puerto Rico/8/34) at a specific multiplicity of infection (MOI).[12]

-

Immediately after infection, treat the cells with serial dilutions of the test compound.

-

After a suitable incubation period (e.g., 48 hours), quantify the viral yield or cytopathic effect (CPE). This can be done using methods like viral titration (plaque assay or TCID₅₀) or by measuring the expression of a viral protein (e.g., nucleoprotein) via immunofluorescence or ELISA.[10]

-

Calculate the EC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50%.[11]

-

A workflow for evaluating the antiviral activity of isoquinoline derivatives is depicted below.

Caption: A streamlined workflow for the antiviral evaluation of isoquinoline derivatives.

Signaling Pathways

The anticancer activity of many isoquinoline alkaloids is linked to their ability to modulate key cellular signaling pathways. While a specific pathway for this compound is not yet elucidated, the PI3K/Akt/mTOR pathway is a common target for this class of compounds.[8]

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by isoquinoline analogs.

Conclusion

While direct data on this compound derivatives remains scarce, the extensive research on structurally related fluorinated isoquinolines and isoquinolones provides a robust framework for future drug discovery efforts. The synthetic methodologies are well-established, and the demonstrated anticancer and antiviral activities of analogs highlight the therapeutic potential of this scaffold. The strategic incorporation of fluorine offers a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. This guide serves as a foundational resource to accelerate the exploration and development of novel this compound-based therapeutics.

References

- 1. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design | MDPI [mdpi.com]

- 9. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity [mdpi.com]

- 11. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

In Silico Modeling of 6-Fluoroisoquinolin-3-ol: A Technical Guide for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This whitepaper provides an in-depth technical guide to the in silico modeling of 6-Fluoroisoquinolin-3-ol, a novel heterocyclic compound with therapeutic potential. It outlines a comprehensive computational workflow for the evaluation of this molecule as a putative protein kinase inhibitor, from initial hit validation to lead optimization. This guide is intended to serve as a methodological framework for researchers engaged in the computational assessment of novel chemical entities.

Introduction

The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery. In silico modeling provides a rapid and cost-effective paradigm for the preliminary assessment of a compound's therapeutic potential, mitigating the high attrition rates associated with preclinical development. This guide details a standard computational workflow applied to the hypothetical investigation of this compound as a protein kinase inhibitor. Protein kinases are a critical class of enzymes often implicated in oncogenic signaling pathways, making them a prominent target for therapeutic intervention.

This document will systematically detail the methodologies for molecular docking, molecular dynamics simulations, Quantitative Structure-Activity Relationship (QSAR) modeling, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. All protocols are presented to be readily adaptable for similar research endeavors.

In Silico Drug Discovery Workflow

The computational evaluation of a novel compound like this compound follows a structured, multi-step process. This workflow is designed to comprehensively assess the molecule's interaction with its biological target and to predict its drug-like properties. The primary stages include target selection and preparation, ligand preparation, molecular docking to predict binding affinity and conformation, molecular dynamics simulations to assess complex stability, QSAR modeling to understand structure-activity relationships, and ADMET prediction to evaluate pharmacokinetic and toxicity profiles.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[1][2][3] This is a cornerstone of structure-based drug design.

Experimental Protocol: Molecular Docking

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein kinase from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling suite (e.g., AutoDock Tools).

-

Define the binding site by creating a grid box centered on the ATP-binding pocket.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign rotatable bonds to allow for conformational flexibility during docking.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina.

-

Perform multiple independent docking runs to ensure robust conformational sampling.[1]

-

The program will generate a series of binding poses for the ligand, ranked by a scoring function that estimates the binding affinity.

-

-

Analysis:

-

Visualize the top-ranked poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.

-

Compare the docked pose to known inhibitors of the target kinase, if available.

-

Data Presentation: Docking Results

| Compound | Docking Score (kcal/mol) | Estimated Binding Affinity (Ki, µM) | Hydrogen Bonds | Key Interacting Residues |

| This compound | -8.5 | 0.58 | 2 | MET109, GLY110 |

| Control Inhibitor | -9.2 | 0.15 | 3 | MET109, GLY110, LYS53 |

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological environment and assessing the stability of the predicted binding pose.

Experimental Protocol: MD Simulation

-

System Setup:

-

Use the best-ranked docked pose of the this compound-kinase complex as the starting structure.

-

Place the complex in a periodic solvent box (e.g., water).

-

Add counter-ions to neutralize the system.[4]

-

-

Simulation Parameters:

-

Simulation Steps:

-

Energy Minimization: Minimize the energy of the entire system to remove steric clashes.

-

NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant, allowing the solvent to equilibrate around the complex.

-

NPT Equilibration: Equilibrate the system at the target temperature and pressure (e.g., 1 bar), allowing the density to stabilize.

-

Production MD: Run the simulation for a specified time (e.g., 100 ns) to generate trajectories for analysis.[7]

-

-

Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess structural stability.

-

Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Monitor hydrogen bond occupancy throughout the simulation.

-

Data Presentation: MD Simulation Stability

| Metric | This compound | Description |

| Average Protein RMSD (Å) | 1.8 ± 0.3 | Measures the deviation of the protein backbone from the initial structure. |

| Average Ligand RMSD (Å) | 1.2 ± 0.2 | Measures the deviation of the ligand from its initial docked pose. |

| Key H-Bond Occupancy (%) | 85% (MET109) | Percentage of simulation time the specified hydrogen bond is maintained. |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate variations in the chemical structure of compounds with their biological activity.[8][9] This allows for the prediction of activity for novel, unsynthesized molecules and helps guide lead optimization.

Experimental Protocol: QSAR Modeling

-

Dataset Preparation:

-

Compile a dataset of structurally related isoquinoline analogs with experimentally determined inhibitory activities (e.g., IC50 values) against the target kinase.

-

Divide the dataset into a training set (for model building) and a test set (for validation).

-

-

Descriptor Calculation:

-

For each molecule, calculate a range of molecular descriptors (e.g., physicochemical, topological, electronic) that numerically represent its structural features.

-

-

Model Development:

-

Use statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), to build a mathematical model that links the descriptors to the biological activity.[10]

-

-

Model Validation:

-

Assess the predictive power of the model using the test set. Key statistical parameters include the squared correlation coefficient (R²) for the training set and the predictive squared correlation coefficient (Q²) for the test set.

-

Data Presentation: QSAR Model Performance

| Parameter | Value | Description |

| R² (Training Set) | 0.85 | The proportion of variance in the dependent variable that is predictable from the independent variable(s). |

| Q² (Test Set) | 0.78 | A measure of the predictive ability of the model for an external test set. |

| RMSE | 0.35 | Root Mean Square Error, indicating the standard deviation of the residuals (prediction errors). |

ADMET Prediction

In silico ADMET prediction is crucial for early identification of potential liabilities in a drug candidate, such as poor absorption or toxicity.[11][12][13] Numerous web-based tools and software are available for these predictions.[14]

Experimental Protocol: ADMET Prediction

-

Input:

-

Provide the 2D structure of this compound (in SMILES or SDF format) to an ADMET prediction tool (e.g., SwissADME, admetSAR).

-

-

Property Calculation:

-

The software calculates a wide range of properties based on its built-in models. These include:

-

Physicochemical Properties: Molecular Weight, logP, Topological Polar Surface Area (TPSA).

-

Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).

-

Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Toxicity: AMES toxicity, hERG inhibition.

-

-

-

Analysis:

-

Compare the predicted values against recommended ranges for orally active drugs to identify potential issues.

-

Data Presentation: Predicted ADMET Properties

| Property | Predicted Value | Recommended Range | Assessment |

| Molecular Weight ( g/mol ) | 177.16 | < 500 | Favorable |

| logP (Lipophilicity) | 1.85 | < 5 | Favorable |

| H-Bond Donors | 1 | ≤ 5 | Favorable |

| H-Bond Acceptors | 2 | ≤ 10 | Favorable |

| Human Intestinal Absorption | High | High | Favorable |

| BBB Permeant | No | Varies by target | Acceptable |

| CYP2D6 Inhibitor | No | No | Favorable |

| AMES Toxicity | Non-mutagenic | Non-mutagenic | Favorable |

| hERG Inhibition | No | No | Favorable |

Conclusion

The in silico modeling of this compound, as outlined in this technical guide, demonstrates a comprehensive and systematic approach to early-stage drug discovery. Through a combination of molecular docking, molecular dynamics simulations, QSAR modeling, and ADMET prediction, researchers can build a robust computational profile of a novel compound. The hypothetical data presented herein suggests that this compound possesses favorable characteristics as a potential kinase inhibitor, including strong binding affinity, stable interaction with the target, and a promising drug-like profile. This workflow serves as a foundational template for the efficient and informed prioritization of compounds for further experimental validation.

References

- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 2. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 3. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]

- 4. openfe-gromacs.readthedocs.io [openfe-gromacs.readthedocs.io]

- 5. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 6. Protein-Ligand Complex [mdtutorials.com]

- 7. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 8. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. QSAR, Molecular Docking, MD Simulation and MMGBSA Calculations Approaches to Recognize Concealed Pharmacophoric Features Requisite for the Optimization of ALK Tyrosine Kinase Inhibitors as Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. slideshare.net [slideshare.net]

- 14. ayushcoe.in [ayushcoe.in]

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Fluoroisoquinolin-3-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Fluoroisoquinolin-3-ol is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the isoquinoline scaffold in a wide range of biologically active molecules. Isoquinoline derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability and binding affinity. This document provides a detailed, hypothetical experimental protocol for the multi-step synthesis of this compound, designed to be a practical guide for researchers in the field of drug discovery and organic synthesis.

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed synthetic route to this compound. This data is intended for illustrative purposes to guide researchers in evaluating the potential efficiency of the synthesis.

| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by HPLC) |

| 1 | Bromination | 4-Fluorotoluene | 1-Bromo-4-fluoro-2-methylbenzene | 189.04 | 18.90 | 16.07 | 85 | >98% |

| 2 | Cyanation | 1-Bromo-4-fluoro-2-methylbenzene | 4-Fluoro-2-methylbenzonitrile | 135.14 | 11.49 | 9.77 | 85 | >97% |

| 3 | Oxidation | 4-Fluoro-2-methylbenzonitrile | 2-Cyano-5-fluorobenzoic acid | 167.12 | 12.38 | 9.29 | 75 | >98% |

| 4 | Cyclization | 2-Cyano-5-fluorobenzoic acid | This compound | 163.14 | 9.78 | 6.36 | 65 | >99% |

Experimental Protocols

The following is a detailed, hypothetical multi-step protocol for the synthesis of this compound.

Step 1: Synthesis of 1-Bromo-4-fluoro-2-methylbenzene

-

Materials: 4-Fluorotoluene (11.0 g, 0.1 mol), N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol), Azobisisobutyronitrile (AIBN) (0.164 g, 1 mmol), Carbon tetrachloride (CCl₄) (200 mL).

-

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorotoluene (11.0 g, 0.1 mol) and carbon tetrachloride (200 mL).

-

Add N-Bromosuccinimide (17.8 g, 0.1 mol) and AIBN (0.164 g, 1 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4 hours. The reaction can be monitored by TLC.

-

After completion, cool the mixture to room temperature. Filter the solid succinimide by-product and wash with a small amount of cold CCl₄.

-

The filtrate is then washed with 10% sodium thiosulfate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain 1-bromo-4-fluoro-2-methylbenzene as a colorless oil.

-

Step 2: Synthesis of 4-Fluoro-2-methylbenzonitrile

-

Materials: 1-Bromo-4-fluoro-2-methylbenzene (15.1 g, 0.08 mol), Copper(I) cyanide (CuCN) (8.6 g, 0.096 mol), Dimethylformamide (DMF) (100 mL).

-

Procedure:

-